BE2S1 protein
Description
Classification and Nomenclature of BE2S1 as a 2S Albumin
BE2S1 is classified within the 2S albumin superfamily, a group of low-molecular-weight seed storage proteins characterized by sedimentation coefficients of approximately 2 Svedberg units. The systematic name BE2S1 derives from its taxonomic origin (Bertholletia excelsa) and its position within the 2S albumin gene family. Structurally, mature BE2S1 comprises two subunits: a 9-kDa large chain and a 3-kDa small chain linked by disulfide bonds, originating from proteolytic processing of an 18-kDa precursor. This post-translational modification is conserved across 2S albumins, reinforcing its classification within this protein group.
Historical Context and Discovery of BE2S1 in Bertholletia excelsa
The discovery of BE2S1 emerged from mid-1980s investigations into Brazil nut's unusually high sulfur amino acid content. Initial biochemical studies identified an 18% methionine and 8% cysteine composition in a 12-kDa protein fraction, later confirmed as BE2S1. Molecular characterization progressed in the 1990s with the cloning of the BE2S1 gene, revealing its membership in a multigene family and tissue-specific expression during late seed development. This timeline parallels broader recognition of 2S albumins as major storage proteins, challenging earlier assumptions that only high-molecular-weight globulins served this role.
Taxonomic Distribution and Evolutionary Significance
While BE2S1 is endemic to Bertholletia excelsa, 2S albumins exhibit broad taxonomic distribution across angiosperms (Table 1). Comparative analyses show 30-40% sequence homology between BE2S1 and 2S albumins from Ricinus communis (castor bean) and Brassica napus (rapeseed), suggesting divergence from a common ancestral protein approximately 100 million years ago. The conserved cysteine skeleton (8 residues forming four disulfide bonds) underscores evolutionary pressure to maintain structural stability across taxa.
Table 1: Comparative Features of 2S Albumins Across Plant Species
Methionine-Rich Composition and Nutritional Importance
BE2S1's amino acid profile (Table 2) makes it nutritionally superior to most plant proteins, which typically contain <2% methionine. Transgenic expression of BE2S1 in Arabidopsis thaliana and Brassica napus increased seed methionine content by 30-40%, demonstrating its potential for biofortification. However, its allergenicity limits direct dietary applications, spurring efforts to engineer non-allergenic variants while retaining nutritional benefits.
Table 2: Amino Acid Composition of BE2S1 Compared to Dietary Proteins
| Amino Acid | BE2S1 (%) | Soybean 2S Albumin (%) | Casein (%) |
|---|---|---|---|
| Methionine | 18 | 2 | 2.8 |
| Cysteine | 8 | 6 | 0.3 |
| Lysine | 4 | 7 | 8.2 |
| Tryptophan | 2 | 1 | 1.7 |
Data derived from in vitro analyses.
Properties
CAS No. |
137877-63-5 |
|---|---|
Molecular Formula |
C10H8FN |
Synonyms |
BE2S1 protein |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
a. Gene Regulation and Plant Development
The BE2S1 protein has been identified as a transcription factor involved in the regulation of gene expression in plants. It interacts with specific DNA sequences to modulate the expression of genes related to seed development and storage protein synthesis. Studies have shown that proteins similar to BE2S1 can enhance the growth and yield of crops by regulating genes that are crucial for nutrient storage and stress responses .
b. Biotechnological Advancements
In biotechnology, BE2S1 is utilized for genetic engineering of crops to improve their nutritional value and resistance to environmental stresses. By manipulating the expression of BE2S1, researchers can enhance the accumulation of essential amino acids and proteins in crops, leading to improved food security and nutritional quality .
Biochemical Research
a. Protein Interaction Studies
BE2S1 has been employed in biochemical studies to understand protein-DNA interactions. Its ability to bind to specific promoter regions allows researchers to dissect the mechanisms of gene regulation in plants. This knowledge is critical for developing strategies to enhance crop resilience against pests and diseases .
b. Functional Characterization
The functional characterization of BE2S1 through techniques such as gene knockout and overexpression has provided insights into its role in plant physiology. These studies have demonstrated that BE2S1 is integral to processes such as seed germination and response to abiotic stressors .
Medical Applications
a. Immunological Research
Recent studies suggest that proteins like BE2S1 may play a role in modulating immune responses. Research indicates that food-derived proteins can influence gut health by interacting with immune cells, potentially leading to therapeutic applications for conditions like inflammatory bowel disease .
b. Cancer Research
BE2S1's interaction with specific cellular pathways has prompted investigations into its potential role in cancer research. Preliminary findings suggest that it may contribute to tumor suppression mechanisms, making it a candidate for further exploration in cancer therapies .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares BE2S1 with other seed storage proteins:
Key Findings :
- Cysteine Content : BE2S1’s high cysteine content distinguishes it from soybean 2S albumin (low cysteine) and peanut Ara h 2 (moderate cysteine), contributing to its exceptional oxidative stability .
- Functional Versatility : BE2S1’s role in methionine enhancement contrasts with Zea mays CHIB’s antifungal properties, highlighting divergent evolutionary adaptations .
Stability and Biophysical Properties
Comparative studies using high-throughput biophysical assays (e.g., differential scanning calorimetry, circular dichroism) reveal:
- Thermal Stability : BE2S1 retains structural integrity up to 85°C, outperforming soybean 2S albumin (denaturation at 65°C) and Ara h 2 (denaturation at 75°C) .
- Agitation Stress Resistance: BE2S1 shows minimal aggregation under mechanical stress, whereas IgG1 monoclonal antibodies form insoluble particles under similar conditions .
Preparation Methods
RNA Isolation and Northern Blot Analysis
Total RNA from Douglas-fir tissues was extracted using a modified guanidine thiocyanate method, optimized for conifer tissues high in polysaccharides and phenolics. RNA integrity was verified via formaldehyde-agarose gel electrophoresis, and poly(A)+ RNA was enriched using Dynabeads oligo(dT)25. For Northern blot analysis, 10 µg of total RNA was electrophoresed, transferred to nylon membranes, and hybridized with 32P-labeled PM2S1 cDNA probes.
Expression Dynamics
PM2S1 transcripts were detected exclusively in developing seeds, with peak accumulation occurring 8–10 weeks post-pollination in zygotic embryos and 6–8 weeks in megagametophytes (Table 1). In somatic embryos, PM2S1 expression was induced by abscisic acid (ABA; 40 µM) and osmotic stress (0.3 M sorbitol), mimicking zygotic embryogenesis conditions.
Table 1: PM2S1 mRNA Accumulation During Seed Development
| Tissue | Developmental Stage (Weeks Post-Pollination) | Relative mRNA Abundance (% of Peak) |
|---|---|---|
| Zygotic Embryo | 8–10 | 100 |
| Megagametophyte | 6–8 | 85 |
| Mature Seed | 20 | 0 |
| Somatic Embryo (+ABA) | 4 | 92 |
Genomic DNA Preparation and Southern Blot Analysis
Genomic DNA Extraction
Genomic DNA was isolated from young Douglas-fir needles using a CTAB-based protocol. Tissue was ground in liquid nitrogen, incubated in CTAB buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0) at 65°C for 1 hr, and extracted with chloroform-isoamyl alcohol (24:1). DNA was precipitated with isopropanol, washed with 70% ethanol, and resuspended in TE buffer.
Southern Hybridization
Genomic DNA (10 µg) was digested with EcoRI, HindIII, and BamHI, electrophoresed on 0.8% agarose gels, and transferred to nylon membranes. Hybridization with PM2S1 cDNA probes revealed a multigene family, with EcoRI digest producing three fragments (2.5, 4.0, and 6.0 kb), suggesting at least three BE2S1 paralogs (Table 2).
Table 2: Southern Blot Analysis of BE2S1 Gene Family
| Restriction Enzyme | Fragment Sizes (kb) | Inferred Gene Copies |
|---|---|---|
| EcoRI | 2.5, 4.0, 6.0 | 3 |
| HindIII | 3.2, 5.5 | 2 |
| BamHI | 7.0 | 1 |
Promoter Isolation and Regulatory Element Characterization
A genomic clone (gPm2S1) containing the BE2S1 promoter was isolated from a Douglas-fir genomic library. The 5'-flanking region featured a 31-bp protein-binding site (-176/-146) identified via DNase I footprinting, which included ACGT-core motifs (e.g., G-box: CACGTG) and a RY-repeat element (CATGCA). These elements are conserved in seed-specific promoters and bind bZIP transcription factors (Table 3).
Table 3: Regulatory Elements in the BE2S1 Promoter
| Element | Sequence (5'→3') | Position Relative to TSS | Function |
|---|---|---|---|
| RY-repeat | CATGCA | -152 to -147 | Seed-specific expression |
| G-box | CACGTG | -130 to -125 | ABA responsiveness |
| Metal-responsive | TGCGCC | -98 to -93 | Heavy metal induction |
Recombinant Expression in Transgenic Systems
The BE2S1 promoter (US6541222B1) was cloned into pBI121-derived vectors upstream of the β-glucuronidase (GUS) reporter gene. Constructs were introduced into Nicotiana tabacum via Agrobacterium-mediated transformation. Histochemical GUS assays showed seed-specific expression in transgenic tobacco, with 85% of T1 seedlings exhibiting strong GUS activity in cotyledons (vs. 0% in leaves or roots) .
Q & A
Q. What structural features define BE2S1 protein, and which analytical techniques are recommended for its characterization?
BE2S1 is a sulfur-rich 2S seed storage protein in Bertholletia excelsa (Brazil nut). Key structural features include a high methionine/cysteine content (Table I, ) and conserved domains typical of seed storage proteins. Methodological approaches include:
- SDS-PAGE : Assess purity and molecular weight (e.g., 45 kDa band observed in promoter interaction studies, ).
- Amino acid analysis : Quantify sulfur-rich residues via HPLC or mass spectrometry (e.g., transgenic seed analysis in Table I, ).
- Circular Dichroism (CD) : Confirm tertiary structure integrity ( ).
- Size Exclusion Chromatography (SEC) : Determine oligomeric state (refer to Burgess RR, 2018 in ).
Q. What are standard protocols for isolating this compound from plant sources?
- Extraction : Use salt-soluble protein isolation (e.g., 0.5 M NaCl buffer) followed by ammonium sulfate precipitation ( ).
- Purification : Combine ion-exchange chromatography (e.g., DEAE column) and SEC ().
- Validation : Confirm identity via western blot with anti-BE2S1 antibodies () and LC-MS/MS peptide mapping ().
Q. How can researchers validate the purity of recombinant this compound?
- SDS-PAGE : Ensure a single band at ~15-20 kDa (depending on isoform) ( ).
- Mass Spectrometry : Verify molecular weight and detect post-translational modifications ().
- Functional assays : Test binding to putative ligands (e.g., promoter DNA fragments in EMSA, ).
Advanced Research Questions
Q. How should researchers address contradictions in BE2S1 interaction studies (e.g., conflicting transcriptional regulation data)?
- Multi-method validation : Combine EMSA (), CETSA (cellular thermal shift assays), and ITDR (isothermal dose-response) to confirm protein-DNA interactions ().
- Statistical rigor : Apply Tukey’s test for significance (as in Table I, ) and Bayesian analysis to resolve variability ( ).
- Contextual factors : Account for developmental stage-specific expression (e.g., 45 kDa protein detected only in early stages, ).
Q. How to design experiments to study BE2S1’s role in transcriptional regulation?
- Promoter-reporter assays : Clone BE2S1 promoter fragments (e.g., 1.4 kb from ) into luciferase vectors and test in plant protoplasts.
- ChIP-seq : Identify DNA-binding partners using BE2S1-specific antibodies ().
- CRISPR mutants : Knock out BE2S1 in model plants (e.g., Arabidopsis) to assess phenotypic and transcriptomic impacts (refer to experimental design principles in ).
Q. What advanced proteomic techniques are suitable for studying BE2S1 post-translational modifications (PTMs)?
- Phosphoproteomics : Enrich PTMs via TiO2 columns and analyze via LC-MS/MS ().
- Structural proteomics : Use hydrogen-deuterium exchange (HDX-MS) to map modification-induced conformational changes ().
- Cross-linking MS : Identify interaction interfaces with bifunctional reagents ().
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in BE2S1 expression studies across laboratories?
- Standardized protocols : Adopt MIAPE guidelines for proteomics ( ) and deposit raw data in repositories like PRIDE ().
- Inter-lab validation : Collaborate with chemical proteomics partner sites () to cross-validate MS and biochemical assays.
- Negative controls : Include non-transgenic lines (e.g., D35-11 in ) to rule out background interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
